molecular formula C24H22N6O B10956137 1,3,6-trimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10956137
M. Wt: 410.5 g/mol
InChI Key: OEFORXIIPPKESE-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrazole derivatives and pyridine derivatives.

    Introduction of the naphthylmethyl group: This step often involves a nucleophilic substitution reaction where a naphthylmethyl halide reacts with the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar in structure but may have different substituents or functional groups.

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.

Uniqueness

1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 1,3,6-Trimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22N6O

Molecular Weight

410.5 g/mol

IUPAC Name

1,3,6-trimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N6O/c1-15-11-21(22-16(2)28-29(3)23(22)26-15)24(31)27-19-12-25-30(14-19)13-18-9-6-8-17-7-4-5-10-20(17)18/h4-12,14H,13H2,1-3H3,(H,27,31)

InChI Key

OEFORXIIPPKESE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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